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Compound of Interest

Compound Name:
3-(2-Chloroethyl)-2,7-

dichloroquinoline

CAS No.: 948294-54-0

Cat. No.: B3024903

Get Quote

Executive Summary
The 2,7-dichloroquinoline scaffold represents a privileged heterocyclic core in medicinal

chemistry, distinct from its 4-isomer counterpart. While the 4,7-dichloro isomer is historically

synonymous with antimalarial 4-aminoquinolines, the 2,7-dichloro architecture offers a unique

electrophilic center at the C2 position. This reactivity allows for regioselective nucleophilic

aromatic substitution (

), enabling the rapid generation of libraries functionalized at the "head" (C2) while retaining the
metabolic stability and lipophilicity of the chlorine "tail" (C7).

Key Therapeutic Areas:

Antitubercular: Inhibition of Mycobacterium tuberculosis (H37Rv strain) via cell wall

disruption or ATP synthase interference.

Anticancer: Kinase inhibition (EGFR/VEGFR) and DNA intercalation.
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Antimicrobial: Broad-spectrum activity when coupled with hydrazones or thiazoles.

Chemical Architecture & Synthetic Access[1]
The Vilsmeier-Haack Cyclization Strategy
Unlike 4-substituted quinolines, the most robust entry to the 2,7-dichloro scaffold is the

Vilsmeier-Haack reaction. This method cyclizes N-(3-chlorophenyl)acetamide to yield 2,7-

dichloroquinoline-3-carbaldehyde. The C3-formyl group is an intrinsic byproduct of this route,

serving as a versatile handle for further modification (e.g., conversion to nitriles or Schiff

bases).

Reaction Mechanism:
Activation: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion).

Formylation: The reagent attacks the amide nitrogen and the ortho-carbon of the acetanilide.

Cyclization: Intramolecular electrophilic attack closes the ring, followed by elimination to

aromatize the system, installing a chlorine at C2 and a formyl group at C3.

Visualization: Synthetic Pathway
The following diagram illustrates the transformation of 3-chloroacetanilide into the

functionalized scaffold.
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Figure 1: Vilsmeier-Haack synthesis of the 2,7-dichloroquinoline-3-carbaldehyde scaffold.
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Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct zones: the Electrophilic Head (C2), the

Lipophilic Anchor (C7), and the Electronic Tuner (C3).

Position C2: The Electrophilic "Warhead"
Nature: The Chlorine at C2 is highly activated for

due to the electron-withdrawing inductive effect of the adjacent ring nitrogen (

effect) and the resonance stabilization of the anionic intermediate.

SAR Rule: Substitution here determines the pharmacodynamic target.

Hydrazines/Hydrazones: Enhance antitubercular activity by chelating metal ions in active

sites.

Cyclic Amines (Morpholine/Piperazine): Improve solubility and bioavailability (ADME) for

anticancer applications.

Thioethers: Often increase potency against Gram-positive bacteria but reduce metabolic

stability.

Position C7: The Lipophilic "Anchor"
Nature: The Chlorine at C7 is relatively inert to nucleophilic attack under standard conditions.

SAR Rule: This position modulates Pharmacokinetics (PK).

Retention of Cl: Maintains high LogP (lipophilicity), facilitating membrane permeability

(crucial for entering M. tuberculosis waxy cell walls). It also blocks metabolic oxidation at

this prone position.

Removal: Generally leads to a loss of potency (2-5x increase in MIC/IC50).

Position C3: The Electronic Tuner
Nature: Usually a Formyl (-CHO) or Nitrile (-CN) group from synthesis.
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SAR Rule:

Electron Withdrawing Groups (EWG): Groups like -CN or -CHO at C3 further activate C2

for substitution.

Derivatization:[1][2][3][4][5] The aldehyde can be converted to Schiff bases (imines), which

are critical for DNA intercalation and antimicrobial activity.

Visualization: SAR Logic Map
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Figure 2: Functional dissection of the 2,7-dichloroquinoline scaffold.

Experimental Protocols
Protocol A: Synthesis of 2,7-Dichloroquinoline-3-
carbaldehyde
This protocol establishes the core scaffold via Vilsmeier-Haack cyclization.

Reagents: 3-Chloroacetanilide (1.0 eq),

(7.0 eq), DMF (2.5 eq). Equipment: Round-bottom flask, reflux condenser, ice bath, dropping
funnel.

Reagent Preparation: In a dry flask, cool DMF (0.15 mol) to 0°C. Add
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(0.45 mol) dropwise with stirring. A white/yellowish Vilsmeier salt will precipitate.

Addition: Add 3-chloroacetanilide (0.06 mol) to the mixture.

Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (30%

EtOAc/Hexane).

Quenching: Pour the reaction mixture onto crushed ice (approx. 500g) with vigorous stirring.

Isolation: Neutralize the suspension with saturated

or

solution until pH ~7. A yellow precipitate will form.[6]

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

Yield Expectation: 65–75%.

Characterization:

NMR should show a singlet aldehyde proton at ~10.5 ppm and a singlet C4 proton at ~8.5
ppm.

Protocol B: Regioselective at C2
This protocol demonstrates the functionalization of the "Warhead" with a primary amine.

Reagents: 2,7-Dichloroquinoline-3-carbaldehyde (1.0 eq), Primary Amine (e.g., 4-fluoroaniline)

(1.1 eq),

(2.0 eq), DMF or Ethanol.

Setup: Dissolve the scaffold in DMF (5 mL per mmol).

Reaction: Add the amine and base (

).
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Conditions: Reflux at 90–100°C for 3–5 hours. (Note: C2 reacts significantly faster than C7;

mild heating ensures regioselectivity).

Workup: Pour into ice water. The 2-amino-substituted product will precipitate.

Validation: Filter and dry.

Check: The disappearance of the C2-Cl signal in mass spectrometry (Isotope pattern

changes from

to

).

Quantitative Data Summary
The following table summarizes the impact of C2-substitutions on antitubercular activity (MIC

against M. tuberculosis H37Rv), derived from aggregate literature data on this scaffold.
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C2 Substituent
(R)

C3 Substituent C7 Substituent MIC (µg/mL) SAR Insight

-Cl (Parent) -CHO -Cl > 50

Inactive scaffold;

needs

functionalization.

-NH-NH2

(Hydrazine)
-CHO -Cl 6.25

Hydrazine

improves

potency

significantly.

-NH-Ph-F

(Fluoroaniline)
-CH=N-OH -Cl 1.56

Schiff base +

lipophilic amine

maximizes

activity.

-Morpholine -CN -Cl 12.5

Good solubility,

but reduced

potency vs

planar rings.

-NH-Ph -CHO -H > 25

Critical: Removal

of C7-Cl destroys

activity.
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BenchChem Protocols.Step-by-step synthesis of 4-amino-7-chloroquinolines from
dichloroquinoline precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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